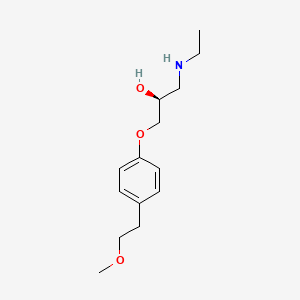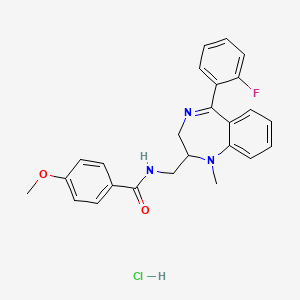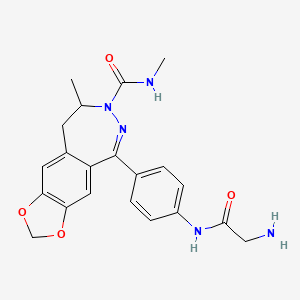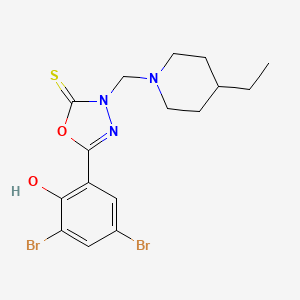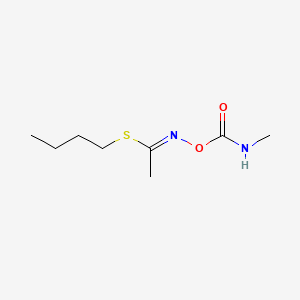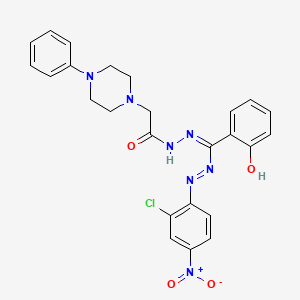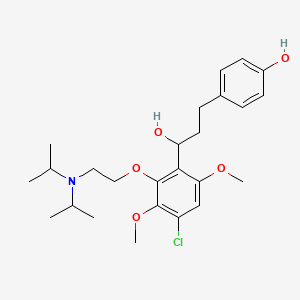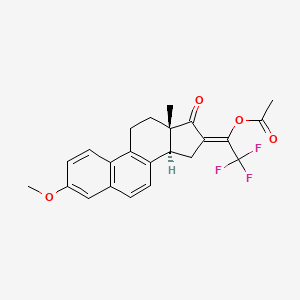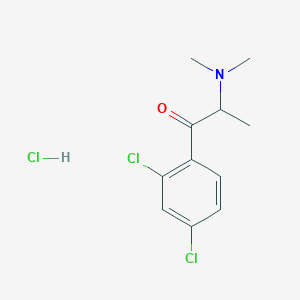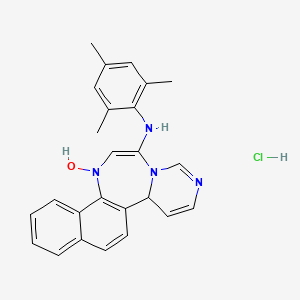
Naphtho(2,1-f)pyrimido(1,6-d)(1,4)diazepin-1(11H)-one, 12,13-dihydro-3-((2,4,6-trimethylphenyl)amino)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho(2,1-f)pyrimido(1,6-d)(1,4)diazepin-1(11H)-one, 12,13-dihydro-3-((2,4,6-trimethylphenyl)amino)-, monohydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their multi-ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(2,1-f)pyrimido(1,6-d)(1,4)diazepin-1(11H)-one, 12,13-dihydro-3-((2,4,6-trimethylphenyl)amino)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the naphtho-pyrimidine core, followed by the introduction of the diazepinone ring and the trimethylphenylamino group. Common reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho(2,1-f)pyrimido(1,6-d)(1,4)diazepin-1(11H)-one, 12,13-dihydro-3-((2,4,6-trimethylphenyl)amino)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, the compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases, such as cancer or infectious diseases.
Industry
In industry, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Naphtho(2,1-f)pyrimido(1,6-d)(1,4)diazepin-1(11H)-one, 12,13-dihydro-3-((2,4,6-trimethylphenyl)amino)-, monohydrochloride would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic compounds with multi-ring structures and nitrogen atoms. Examples include:
- Benzodiazepines
- Quinazolines
- Pyrimidines
Uniqueness
What sets Naphtho(2,1-f)pyrimido(1,6-d)(1,4)diazepin-1(11H)-one, 12,13-dihydro-3-((2,4,6-trimethylphenyl)amino)-, monohydrochloride apart is its specific ring structure and functional groups, which confer unique chemical and biological properties. These properties may make it more effective or selective in certain applications compared to similar compounds.
Propiedades
Número CAS |
108445-48-3 |
|---|---|
Fórmula molecular |
C25H25ClN4O |
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
10-hydroxy-N-(2,4,6-trimethylphenyl)-5,7,10-triazatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),3,5,8,12,14,16,18-octaen-8-amine;hydrochloride |
InChI |
InChI=1S/C25H24N4O.ClH/c1-16-12-17(2)24(18(3)13-16)27-23-14-29(30)25-20-7-5-4-6-19(20)8-9-21(25)22-10-11-26-15-28(22)23;/h4-15,22,27,30H,1-3H3;1H |
Clave InChI |
KNWHRUPBNYXOKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC2=CN(C3=C(C=CC4=CC=CC=C43)C5N2C=NC=C5)O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


